molecular formula C8H6ClNO3S2 B2434575 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride CAS No. 1282484-31-4

5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride

Cat. No.: B2434575
CAS No.: 1282484-31-4
M. Wt: 263.71
InChI Key: BNKQSMWYZHDASO-UHFFFAOYSA-N
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Description

5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride typically involves the reaction of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and generate diverse chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-2-methyl-3-thiophenesulfonyl chloride
  • 5-(4-Chlorophenyl)-2-methyl-3-thiophenesulfonyl chloride
  • 5-(4-Methoxyphenyl)-2-methyl-3-thiophenesulfonyl chloride

Uniqueness

5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-methyl-5-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c1-5-8(15(9,11)12)4-7(14-5)6-2-3-10-13-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKQSMWYZHDASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=NO2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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